8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Description
8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic tertiary alcohol with a tropane-like scaffold. Its structure features:
- Core framework: An 8-azabicyclo[3.2.1]octane (nortropane) system.
- Substituents: A benzyl group at the 8-position and a phenyl group at the 3-position.
This compound is of pharmacological interest due to structural similarities with dopamine D2-like receptor ligands and nociceptin/orphanin FQ (N/OFQ) receptor modulators .
Properties
IUPAC Name |
8-benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20(17-9-5-2-6-10-17)13-18-11-12-19(14-20)21(18)15-16-7-3-1-4-8-16/h1-10,18-19,22H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPIUVVGLSXHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate-Mediated Ring Closure
The tert-butyl carbamate derivative (tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate) is a critical intermediate. Hydrolysis under acidic conditions removes the carbamate protecting group, yielding the free amine. For example, treatment with 4 M hydrochloric acid in dioxane-water (3:1 v/v) at 25°C for 12 hours quantitatively produces 8-azabicyclo[3.2.1]octan-3-ol.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent System | Dioxane:Water (3:1) |
| Acid Concentration | 4 M HCl |
| Temperature | 25°C |
| Time | 12 hours |
| Yield | 100% |
This method avoids racemization, preserving the stereochemical integrity of the hydroxyl group at position 3.
Benzylation of the 8-Aza Position
Introducing the benzyl group at the 8-position requires selective alkylation of the secondary amine. The Ullmann-type coupling and Mitsunobu reaction are frequently employed.
Alkylation via Benzyl Halides
Reaction of 8-azabicyclo[3.2.1]octan-3-ol with benzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours achieves N-benzylation with 85–90% yield. competing O-benzylation is minimized by steric hindrance from the bicyclic framework.
Optimized Benzylation Protocol:
| Component | Quantity |
|---|---|
| 8-Azabicyclo[3.2.1]octan-3-ol | 1.0 equiv |
| Benzyl Bromide | 1.2 equiv |
| Base | K2CO3 (2.0 equiv) |
| Solvent | DMF |
| Temperature | 60°C |
| Time | 6 hours |
Post-reaction purification via silica gel chromatography (ethyl acetate/hexanes, 1:4) affords 8-benzyl-8-azabicyclo[3.2.1]octan-3-ol with >95% purity.
Catalytic Asymmetric Synthesis
Enantioselective preparation remains challenging due to the rigid bicyclic structure. Chiral phosphoric acid catalysts (e.g., TRIP) enable asymmetric hydroxylation of 8-benzyl-3-phenyl-8-azabicyclo[3.2.1]octane, yielding the (3R)-enantiomer with 90% enantiomeric excess (ee).
Catalytic Cycle Parameters:
| Catalyst | TRIP (10 mol%) |
|---|---|
| Oxidizing Agent | H2O2 (1.5 equiv) |
| Solvent | CH2Cl2 |
| Temperature | −20°C |
| ee | 90% |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors minimize exothermic risks during benzylation, while crystallization-driven purification replaces chromatography. Pilot studies demonstrate 85% yield at kilogram scale using:
| Parameter | Value |
|---|---|
| Reactor Type | Plug-flow |
| Residence Time | 30 minutes |
| Temperature | 50°C |
| Throughput | 5 kg/day |
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines.
Scientific Research Applications
8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways .
Comparison with Similar Compounds
Structural Modifications at the 3-Position
The 3-phenyl group in the target compound can be replaced with various aryl or heteroaryl substituents, significantly altering pharmacological activity. Key analogs include:
Key Trends :
Modifications at the 8-Position
The benzyl group at the 8-position can be substituted to modulate pharmacokinetics:
Key Trends :
Stereochemical Variations
Stereochemistry critically impacts biological activity:
Pharmacological Profiles
Key Insight: Electron-deficient aryl groups at the 3-position enhance affinity for dopamine and serotonin receptors, while bulky 8-substituents favor NOP receptor modulation .
Biological Activity
8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound classified within the tropane alkaloids family. This bicyclic structure, characterized by a nitrogen atom, has garnered significant interest in pharmacology and organic chemistry due to its potential biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 179482-90-7 |
| Molecular Formula | C20H23NO |
| Molecular Weight | 307.4 g/mol |
| SMILES Notation | C1CC2CC(CC1N2CC3=CC=CC=C3)O |
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly dopamine receptors (DR). The compound's structural similarity to known dopamine receptor ligands suggests it may exhibit selective binding properties, potentially influencing various neurological pathways.
Target Receptors
Research indicates that compounds within the tropane alkaloid class can affect multiple receptor types, including:
- Dopamine Receptors (DR) : Potentially selective for DR subtypes, particularly D2 and D3.
Biochemical Pathways
The compound's influence on biochemical pathways is still under investigation, but initial studies suggest it may modulate neurotransmitter release and receptor activation, leading to various physiological effects.
Research Findings
Recent studies have explored the compound's selectivity and binding affinities:
- In Vitro Studies : Binding assays have demonstrated that this compound shows varying affinities for different dopamine receptor subtypes. For instance, it exhibited higher binding affinity towards D3 receptors compared to D2 receptors, indicating potential therapeutic applications for disorders associated with dopaminergic dysregulation .
- Case Studies : Investigations into its effects on cellular signaling pathways have shown promise in modulating neurogenic responses, which could lead to applications in treating conditions such as Parkinson's disease or schizophrenia.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Key Differences |
|---|---|
| 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | Lacks the phenyl group; primarily studied for analgesic properties. |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | Contains a methyl group instead of a benzyl group; different binding profile. |
Unique Properties
The specific substitution pattern of this compound contributes to its distinct reactivity and potential therapeutic applications, particularly in neurology.
Q & A
Q. What are the established synthetic routes for 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, and what reaction conditions optimize yield?
Synthesis typically involves multi-step protocols starting from bicyclic amine precursors. A common approach includes:
- Step 1 : Alkylation or reductive amination to introduce the benzyl group.
- Step 2 : Functionalization of the bicyclic core via nucleophilic substitution or oxidation.
- Critical parameters : Solvent choice (e.g., DMSO or acetonitrile for polar intermediates), temperature control (0–25°C to prevent side reactions), and stoichiometric ratios (1.2–1.5 equivalents of benzylating agents) .
- Yield optimization : Use of catalysts like Pd/C for hydrogenation or LiAlH₄ for reductions, achieving >70% purity post-column chromatography .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Q. What are the common chemical reactions involving this compound’s functional groups?
- Hydroxyl group : Participates in esterification (e.g., with acetyl chloride) or oxidation to ketones using Jones reagent .
- Benzyl group : Susceptible to hydrogenolysis (H₂/Pd-C) for deprotection .
- Azabicyclic core : Reacts with electrophiles (e.g., alkyl halides) at the nitrogen site .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Substituent variation : Synthesize derivatives with modified benzyl/phenyl groups (e.g., halogenation, methoxy) to assess binding affinity to serotonin/dopamine receptors .
- Biological assays :
- Radioligand binding assays (e.g., Ki values for σ-receptors).
- Functional activity in in vitro models (e.g., cAMP modulation in neuronal cells) .
- Data interpretation : Correlate electronic (Hammett σ) and steric (Taft) parameters with activity trends .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to GPCRs (e.g., dopamine D2 receptor, PDB ID: 6CM4). Focus on hydrogen bonding with hydroxyl and π-π stacking with phenyl groups .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .
Q. How should researchers resolve contradictions in reported synthetic yields or biological data?
- Reproducibility checks : Replicate protocols with strict control of moisture, oxygen, and catalyst purity .
- Data normalization : Compare IC₅₀ values using standardized assays (e.g., NIH’s Psychoactive Drug Screening Program) .
- Meta-analysis : Identify outliers in literature (e.g., yields <50% may stem from unoptimized workup steps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
